molecular formula C17H18F2N4O3S B2876881 4-[8-(2,6-difluorobenzenesulfonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine CAS No. 2210137-29-2

4-[8-(2,6-difluorobenzenesulfonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine

Cat. No.: B2876881
CAS No.: 2210137-29-2
M. Wt: 396.41
InChI Key: MXLSVDAJFQRFJD-UHFFFAOYSA-N
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Description

4-[8-(2,6-Difluorobenzenesulfonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine is a pyrido[2,3-d]pyrimidine derivative characterized by a 2,6-difluorobenzenesulfonyl group at position 8 and a morpholine substituent at position 2. The 2,6-difluorophenyl moiety is frequently employed in drug design due to its electronic and steric properties, which enhance target binding and metabolic stability . The morpholine group likely improves solubility and pharmacokinetic profiles compared to non-polar substituents .

Properties

IUPAC Name

4-[8-(2,6-difluorophenyl)sulfonyl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N4O3S/c18-13-4-1-5-14(19)15(13)27(24,25)23-6-2-3-12-11-20-17(21-16(12)23)22-7-9-26-10-8-22/h1,4-5,11H,2-3,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLSVDAJFQRFJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2N(C1)S(=O)(=O)C3=C(C=CC=C3F)F)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[8-(2,6-difluorobenzenesulfonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine typically involves multi-step organic reactions. One common approach includes the condensation of a pyrimidine derivative with a morpholine ring under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common to achieve the desired quality .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the pyrimidine core, converting it into dihydropyrimidine derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products:

Scientific Research Applications

4-[8-(2,6-difluorobenzenesulfonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenylsulfonyl group is known to enhance binding affinity to these targets, leading to inhibition or modulation of their activity. The pyrido[2,3-d]pyrimidine core plays a crucial role in stabilizing the compound’s interaction with the target, thereby exerting its biological effects .

Comparison with Similar Compounds

Dilmapimod (SB-681323)

  • Structure: 8-(2,6-Difluorophenyl)-2-[(1,3-dihydroxypropan-2-yl)amino]-4-(4-fluoro-2-methylphenyl)-7H,8H-pyrido[2,3-d]pyrimidin-7-one.
  • Key Features: Shares the 2,6-difluorophenyl group but replaces the morpholine with a dihydroxypropylamino group.
  • Activity: Potent P38 MAPK inhibitor, with demonstrated efficacy in reducing pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).
  • Comparison: The absence of a sulfonyl group in Dilmapimod may reduce its binding affinity compared to the target compound, while the dihydroxypropylamino group enhances solubility but introduces metabolic vulnerability .

Voxtalisib (SAR245408)

  • Structure: 2-Amino-8-ethyl-4-methyl-6-(1H-pyrazol-5-yl)-7H,8H-pyrido[2,3-d]pyrimidin-7-one.
  • Key Features : Lacks the 2,6-difluorophenyl and morpholine groups but incorporates pyrazole and ethyl substituents.
  • Activity: Dual PI3K/mTOR inhibitor, with preclinical success in melanoma, lymphoma, and glioblastoma .
  • Comparison : The pyrazole and ethyl groups in Voxtalisib confer selectivity for PI3K/mTOR over MAPK pathways, unlike the target compound. The sulfonyl group in the latter may enhance kinase domain interactions .

Chromeno[2,3-d]pyrimidine Analogues

  • Examples: 9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-4-hydrazinyl-2-phenyl-6,7,8,9-tetrahydro-5H-chromeno[2,3-d]pyrimidine (8a–c).
  • Key Features: Chromeno core instead of pyrido, with chlorophenyl and hydrazinyl substituents.
  • Comparison: The chromeno core may reduce metabolic stability compared to pyrido[2,3-d]pyrimidines.

Substituent-Driven Variations

  • 2,6-Difluorophenyl Group: Common in compounds like 6-(2,6-difluorophenyl)-3-fluoropicolinic acid (), this moiety enhances binding to hydrophobic kinase pockets. Its presence in the target compound suggests optimized target engagement compared to non-fluorinated analogues .
  • Morpholine Substitution: Observed in 4-amino-2-bromo-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidine derivatives (), morpholine improves solubility and bioavailability, a critical advantage over methylthio or bromo substituents in other analogues .

Comparative Data Table

Compound Name Core Structure Key Substituents Target Kinase(s) Therapeutic Area Reference
4-[8-(2,6-Difluorobenzenesulfonyl)-...morpholine Pyrido[2,3-d]pyrimidine 2,6-Difluorobenzenesulfonyl, morpholine Undisclosed (likely MAPK/PI3K) Oncology/Inflammation
Dilmapimod (SB-681323) Pyrido[2,3-d]pyrimidine 2,6-Difluorophenyl, dihydroxypropylamino P38 MAPK Rheumatoid arthritis
Voxtalisib (SAR245408) Pyrido[2,3-d]pyrimidine Ethyl, pyrazole PI3K/mTOR Cancer
8a–c (Chromeno analogues) Chromeno[2,3-d]pyrimidine Chlorophenyl, hydrazinyl Undisclosed Preclinical screening

Research Findings and Implications

  • Target Compound Advantages: The 2,6-difluorobenzenesulfonyl group likely enhances kinase binding through sulfonyl-mediated hydrogen bonding, while morpholine improves solubility—advantages over Dilmapimod’s dihydroxypropylamino group and Voxtalisib’s pyrazole .
  • Therapeutic Potential: Unlike Voxtalisib’s focus on PI3K/mTOR-driven cancers, the target compound’s structure aligns more closely with MAPK inhibitors, suggesting utility in inflammatory diseases .
  • Limitations: Limited public data on the target compound’s specific kinase targets and efficacy metrics necessitate further preclinical validation.

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